2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide
Description
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide is a synthetic acetamide derivative characterized by a sulfamoyl phenyl group at the N-position and a sec-butylamino substituent at the C2 position of the acetamide backbone. The compound’s structure (Figure 1) combines a sulfonamide moiety, often associated with antimicrobial activity, with a branched alkyl chain (sec-butyl), which may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
2-(butan-2-ylamino)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-9(2)14-8-12(16)15-10-4-6-11(7-5-10)19(13,17)18/h4-7,9,14H,3,8H2,1-2H3,(H,15,16)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMDJCHKVJAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide typically involves the reaction of 4-aminobenzenesulfonamide with sec-butylamine and acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to obtain a high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide involves its interaction with specific molecular targets. In the case of antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, leading to their death. The compound may also interact with other biological pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key Observations :
- Sulfamoyl vs. Hydroxyl/Phenolic Groups: The sulfamoyl group in the target compound distinguishes it from phenolic analogs (e.g., N-(4-hydroxyphenyl)acetamide), which are associated with analgesic activity . Sulfonamides typically exhibit antibacterial or enzyme-inhibitory properties, but specific data for this compound are lacking.
- Branching Effects : The sec-butyl group introduces steric bulk compared to linear alkyl chains (e.g., ethyl or butyl in –8). In enzyme inhibition studies, N-butyl chains enhanced hydrophobic interactions with 17β-HSD2, suggesting that the sec-butyl substituent may similarly modulate binding affinity .
Pharmacological Activity
- Enzyme Inhibition : N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide inhibited 17β-HSD2 via aromatic and hydrophobic interactions . The sulfamoyl group in the target compound may confer distinct electronic effects, possibly favoring interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
Physicochemical Properties
- Melting Point : The chloro analog (2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide) has a high melting point (217°C), attributed to strong intermolecular forces (e.g., hydrogen bonding via -SO₂NH₂). The target compound’s sec-butyl group may lower melting points due to reduced crystallinity .
Biological Activity
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This compound is synthesized through the reaction of 4-aminobenzenesulfonamide with sec-butylamine and acetic anhydride, under carefully controlled conditions to ensure high yield and purity.
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 272.34 g/mol
- CAS Number : 64877-06-1
The biological activity of this compound primarily stems from its ability to inhibit bacterial folic acid synthesis, a crucial pathway for bacterial growth and survival. By interfering with this metabolic route, this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria.
Antibacterial Properties
Research indicates that this compound demonstrates potent antibacterial activity. A comparative analysis with other sulfonamide antibiotics reveals its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Sulfamethoxazole |
|---|---|---|
| Staphylococcus aureus | 22 | Similar |
| Escherichia coli | 18 | Slightly less effective |
| Methicillin-resistant S. aureus (MRSA) | 20 | Comparable |
| Candida albicans | 16 | Less effective |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown moderate antifungal activity. Studies have indicated that it can inhibit the growth of Candida albicans, although its efficacy is not as pronounced as that observed in bacterial strains.
Case Studies
- Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various sulfonamides, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable impact on MRSA strains .
- Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR study highlighted the relationship between the chemical structure of sulfonamide derivatives and their biological activity. The findings suggested that modifications in the phenyl ring could enhance antibacterial potency, providing insights for future drug design .
- Comparative Study with Other Antimicrobials : In a comparative analysis, this compound was tested alongside other known antibiotics. The study found that while it exhibited comparable effects to sulfamethoxazole, it also presented unique pharmacokinetic properties that could be advantageous in specific therapeutic contexts .
Q & A
Q. What are the recommended methodologies for synthesizing 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, and how can reaction efficiency be optimized?
Synthesis of this compound involves coupling reactions between sulfamoylphenyl intermediates and sec-butylamino acetamide derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the sulfamoylphenyl moiety to the acetamide backbone .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, reducing side reactions .
- Reaction monitoring : Employ TLC or HPLC to track progress and optimize reaction time .
- Efficiency : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended .
- Spectroscopy : Confirm structure via H/C NMR (e.g., sulfamoyl protons at δ 7.5–8.0 ppm) and FT-IR (amide C=O stretch ~1650 cm) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (expected [M+H] ~325.15 g/mol) .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Solubility data : Limited aqueous solubility (<61.3 µg/mL) necessitates use of organic solvents (e.g., DMSO) for in vitro assays. Solubility in ethanol or acetonitrile should be tested empirically .
- Experimental implications : For cell-based studies, maintain DMSO concentrations below 0.1% to avoid cytotoxicity. Pre-saturate buffers with the compound to prevent precipitation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential irritant properties .
- First aid : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation. No specific antidote is documented .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reaction mechanisms?
- Reaction path analysis : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps in synthesis .
- Solvent effects : Use COSMO-RS simulations to predict solvation energies and optimize solvent selection .
- Catalyst design : Screen metal catalysts (e.g., Pd, Cu) for cross-coupling steps using molecular docking simulations .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Dose-response validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from off-target interactions .
- Metabolic stability : Assess compound stability in liver microsomes to rule out rapid degradation as a source of variability .
- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize activity measurements across labs .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Functional group modification : Replace the sec-butyl group with cyclopropyl or tert-butyl moieties to evaluate steric effects on target binding .
- Sulfamoyl optimization : Introduce electron-withdrawing substituents (e.g., -CF) on the phenyl ring to enhance metabolic stability .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate pharmacokinetics .
Q. What advanced analytical techniques are suitable for studying degradation products under stress conditions?
- Forced degradation : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions to simulate stability challenges .
- LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
